1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone 1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1903350-44-6
VCID: VC6501736
InChI: InChI=1S/C14H17N5O2/c1-11-2-3-13(16-6-11)21-12-4-5-18(7-12)14(20)8-19-10-15-9-17-19/h2-3,6,9-10,12H,4-5,7-8H2,1H3
SMILES: CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CN3C=NC=N3
Molecular Formula: C14H17N5O2
Molecular Weight: 287.323

1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

CAS No.: 1903350-44-6

Cat. No.: VC6501736

Molecular Formula: C14H17N5O2

Molecular Weight: 287.323

* For research use only. Not for human or veterinary use.

1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone - 1903350-44-6

Specification

CAS No. 1903350-44-6
Molecular Formula C14H17N5O2
Molecular Weight 287.323
IUPAC Name 1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone
Standard InChI InChI=1S/C14H17N5O2/c1-11-2-3-13(16-6-11)21-12-4-5-18(7-12)14(20)8-19-10-15-9-17-19/h2-3,6,9-10,12H,4-5,7-8H2,1H3
Standard InChI Key TYPKOWSWZALLGX-UHFFFAOYSA-N
SMILES CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CN3C=NC=N3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central pyrrolidine ring substituted at the 1-position with an ethanone group and at the 3-position with a 5-methylpyridin-2-yloxy moiety. Additionally, the ethanone group is further functionalized with a 1H-1,2,4-triazol-1-yl substituent (Figure 1) . This arrangement creates a hybrid scaffold that integrates both aromatic and aliphatic heterocycles, enabling diverse chemical reactivity and biological interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanonePubChem
Molecular FormulaC₁₄H₁₇N₅O₂PubChem
Molecular Weight287.32 g/molPubChem
SMILESCC1=CN=C(C=C1)OC2CCN(C2)C(=O)CN3C=NC=N3PubChem
InChI KeyTYPKOWSWZALLGX-UHFFFAOYSA-NPubChem

Synthesis and Manufacturing

Stepwise Synthetic Routes

The synthesis typically involves three key stages (Figure 2) :

  • Pyrrolidine Functionalization:

    • Acylative introduction of the ethanone group via reaction with acetyl chloride or analogous acylating agents.

    • Nucleophilic aromatic substitution (SNAr) at the 3-position of pyrrolidine using 5-methyl-2-hydroxypyridine under basic conditions.

  • Triazole Incorporation:

    • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the 1,2,4-triazole ring.

    • Alternative routes employ pre-formed triazole derivatives coupled via alkylation or acylation reactions.

  • Purification:

    • Chromatographic techniques (e.g., silica gel, HPLC) achieve >95% purity, as verified by LC-MS and ¹H/¹³C NMR.

Industrial-Scale Production Challenges

  • Regioselectivity: Competing reactions at pyrrolidine N-1 vs. C-3 positions require careful catalyst selection (e.g., ZnCl₂ for SNAr orientation).

  • Thermal Stability: The ethanone-triazole linkage exhibits decomposition above 180°C, necessitating low-temperature processing.

  • Byproduct Formation: Common impurities include over-acylated pyrrolidines (∼12% yield loss) and triazole regioisomers .

Chemical Properties and Reactivity

Table 2: Experimental and Predicted Properties

PropertyValueMethod/Source
LogP (Octanol-Water)1.78 ± 0.32XLogP3
Aqueous Solubility23.7 mg/L (25°C)ChemAxon Prediction
pKa (Basic)3.12 (pyridinyl N)Sirius T3
Melting Point162–164°C (dec.)VulcanChem

Characteristic Reactions

  • Oxidation: The pyrrolidine ring undergoes slow oxidation with KMnO₄ to form γ-lactam derivatives.

  • Coordination Chemistry: The triazole N-2 and pyridine N atoms act as bidentate ligands, forming stable complexes with transition metals (e.g., Ni²⁺, Cu²⁺) .

  • Nucleophilic Substitution: The ethanone carbonyl is susceptible to attack by Grignard reagents, yielding tertiary alcohols .

Research Applications and Biological Activity

Materials Science Applications

  • Metal-Organic Frameworks (MOFs): Nickel(II) complexes exhibit luminescent properties (λem = 438 nm) with potential sensor applications .

  • Polymer Stabilizers: The radical-scavenging capacity of the triazole ring enhances polyethylene thermal stability by 40°C.

Comparative Analysis with Structural Analogs

Table 3: Structure-Activity Relationships

CompoundKey ModificationALK5 IC₅₀CXCR3 Binding
Target CompoundNone (Reference)16.5 nM 0.13 μM
1-(3-((5-Bromopyridin-2-yl)oxy)...Br vs. CH₃ at pyridine C524.7 nM0.29 μM
(E)-But-2-en-1-one Derivativeα,β-unsaturated ketone89.3 nM 1.42 μM
2-(1H-Indol-1-yl) AnalogIndole vs. Triazole>1 μM 2.81 μM

Data indicate that electron-donating groups (e.g., -CH₃) enhance target engagement versus halogenated analogs . The triazole moiety proves critical for ALK5 inhibition, with indole substitution reducing potency 60-fold .

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